

A Comparative Guide to the Biological Activity of Fulvestrant Sulfoxide vs. Sulfone

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Compound of Interest

Compound Name: 6(7)-Dehydro Fulvestrant-9-sulfone

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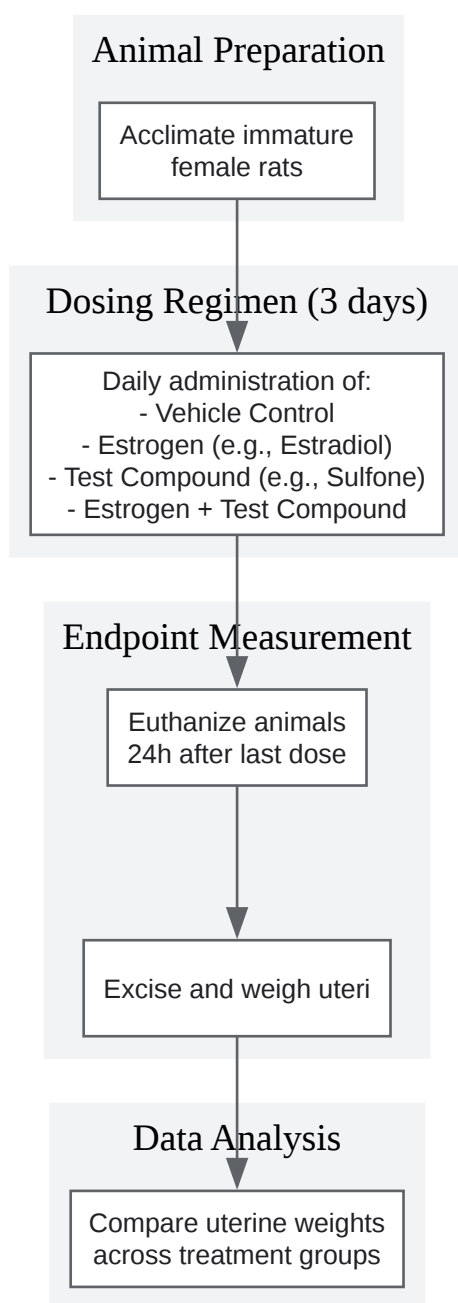
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Fulvestrant and its primary oxidative metabolites, Fulvestrant sulfoxide and Fulvestrant sulfone. The information presented is based on publicly available data.

Fulvestrant is a potent and clinically important selective estrogen receptor (ER) antagonist and degrader (SERD) used in the treatment of hormone receptor-positive breast cancer. Its mechanism of action involves binding to the estrogen receptor, leading to its degradation and thereby abrogating estrogen-driven signaling pathways that promote tumor growth.^{[1][2][3][4][5][6][7]}

Metabolic Pathway of Fulvestrant

Fulvestrant itself is a sulfoxide. A key metabolic pathway for Fulvestrant involves the oxidation of the sulfoxide moiety to the corresponding sulfone.^{[8][9]} This biotransformation is an important consideration in understanding the overall in vivo activity and pharmacokinetic profile of the drug.



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